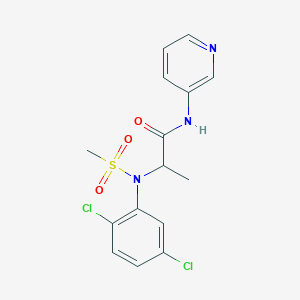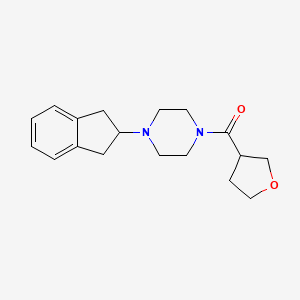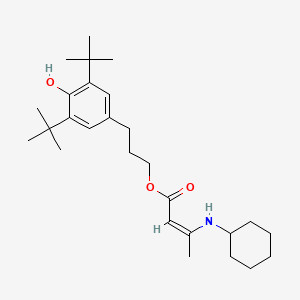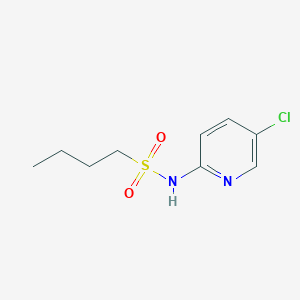![molecular formula C16H24N2O2 B5329074 2,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5329074.png)
2,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide, also known as URB597, is a potent inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring lipid molecules that activate cannabinoid receptors in the body. By inhibiting FAAH, URB597 increases the levels of endocannabinoids, leading to various physiological and biochemical effects.
作用机制
2,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide works by inhibiting FAAH, which leads to an increase in the levels of endocannabinoids, such as anandamide and 2-arachidonoylglycerol (2-AG). Endocannabinoids activate cannabinoid receptors, which are found throughout the body, including the brain, immune system, and gastrointestinal tract. Activation of these receptors leads to various physiological and biochemical effects, such as pain relief, anti-inflammatory effects, and modulation of mood and appetite.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including analgesic, anxiolytic, antidepressant, and anti-inflammatory effects. It has also been shown to improve cognitive function and protect against neurodegeneration. These effects are thought to be mediated by the increase in endocannabinoid levels and subsequent activation of cannabinoid receptors.
实验室实验的优点和局限性
2,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide has several advantages for use in lab experiments, including its potency and selectivity for FAAH inhibition, as well as its ability to increase endocannabinoid levels without directly activating cannabinoid receptors. However, this compound also has limitations, such as its short half-life and potential off-target effects. These limitations must be taken into account when designing experiments using this compound.
未来方向
There are several future directions for research on 2,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide, including its potential use in combination with other drugs or therapies for various conditions, such as pain and addiction. Further studies are also needed to investigate the long-term safety and efficacy of this compound, as well as its potential use in treating other neurological and psychiatric disorders. Additionally, the development of more potent and selective FAAH inhibitors may lead to further insights into the role of the endocannabinoid system in health and disease.
合成方法
2,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide can be synthesized using a variety of methods, including the reaction of 2,5-dimethylbenzoyl chloride with 3-(4-morpholinyl)propylamine in the presence of a base, such as sodium hydroxide. Other methods involve the use of different reagents, such as triethylamine or pyridine, and different solvents, such as dichloromethane or tetrahydrofuran.
科学研究应用
2,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide has been extensively studied for its potential therapeutic applications, including its role in pain management, anxiety and depression, addiction, and neuroprotection. It has also been investigated for its potential use in cancer treatment and as a tool for studying the endocannabinoid system.
属性
IUPAC Name |
2,5-dimethyl-N-(3-morpholin-4-ylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-13-4-5-14(2)15(12-13)16(19)17-6-3-7-18-8-10-20-11-9-18/h4-5,12H,3,6-11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTSJZSGINWQRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[2-(3,4-dimethoxyphenyl)ethyl][1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5328999.png)
![4-(2,6-dimethylpyridin-3-yl)-N-[1-(3-methylpyridin-2-yl)ethyl]pyrimidin-2-amine](/img/structure/B5329029.png)
![N-[5-methoxy-2-(4-morpholinyl)phenyl]-4-methylbenzamide](/img/structure/B5329030.png)
![4-methoxy-3-[methyl(methylsulfonyl)amino]-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B5329039.png)


![5-amino-3-{1-cyano-2-[5-(2,4-dichlorophenyl)-2-furyl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5329055.png)

![N-[4-(diethylamino)benzyl]-1-(methoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine](/img/structure/B5329066.png)
![1-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5329069.png)
![1-methyl-5-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-1H-tetrazole](/img/structure/B5329082.png)


![5-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5329099.png)